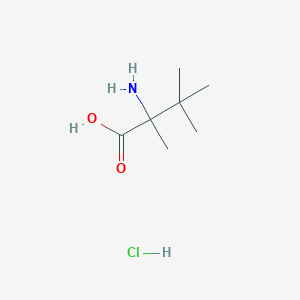
6-amino-2H-1,4-benzoxazin-3(4H)-one
Vue d'ensemble
Description
6-Amino-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure
Synthetic Routes and Reaction Conditions:
-
Cyclization of 2-Aminophenol with Cyanogen Bromide:
Reaction: 2-Aminophenol reacts with cyanogen bromide in the presence of a base.
Conditions: Typically carried out in an organic solvent such as ethanol or acetonitrile at room temperature.
Yield: Moderate to high yields depending on the purity of the starting materials and reaction conditions.
-
Condensation of Anthranilic Acid with Urea:
Reaction: Anthranilic acid condenses with urea under acidic conditions.
Conditions: The reaction is usually performed at elevated temperatures (around 150-200°C) in the presence of a catalyst such as sulfuric acid.
Yield: This method can provide high yields of the desired product.
Industrial Production Methods:
- Industrial production often involves the cyclization of 2-aminophenol with cyanogen bromide due to the scalability and relatively mild reaction conditions.
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidation can lead to the formation of quinone derivatives.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Products: Reduction can yield amine derivatives.
-
Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Reactions are carried out in the presence of a catalyst such as iron or aluminum chloride.
Products: Halogenated derivatives of this compound.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new materials with unique electronic properties.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties against various bacterial strains.
Medicine:
- Explored as a potential therapeutic agent for the treatment of cancer and other diseases.
- Used in the design of novel drug delivery systems.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of new polymers and resins.
Applications De Recherche Scientifique
Allelochemical Properties and Agronomic Applications
Compounds with a 2H-1,4-benzoxazin-3(4H)-one structure, including variations like 6-amino-2H-1,4-benzoxazin-3(4H)-one, have been extensively studied for their allelochemical properties. These compounds are known for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. They are isolated from the Poaceae family and have potential agronomic utility, contributing to the development of natural herbicide models. Their synthetic methodologies and ecological roles in plant defense mechanisms are significant areas of study (Macias et al., 2006).
Ecological Role and Bioactivity
The class of compounds to which this compound belongs has been rediscovered for its ecological role and bioactivity. They serve as leads for natural herbicide models due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their degradation products are also being studied for their role in chemical defense mechanisms of plants (Macias et al., 2009).
Synthesis for Pharmaceutical Applications
The synthesis of this compound, as an intermediate for herbicide flumioxazin, showcases its importance in pharmaceutical applications. The high yield and purity achieved in its synthesis highlight its potential in the creation of various pharmaceutical products (Hai & Wen-wen, 2006).
Structure-Activity Relationships
Studies on the structure-activity relationships (SAR) of benzoxazinones, including this compound, reveal their significance in understanding allelopathic phenomena in Gramineae crops. These studies help in proposing new herbicide models based on their structures and understanding their ecological roles in plant defense mechanisms (Macias et al., 2005).
Room Temperature Synthesis for Environmental Applications
The development of new, efficient methods for the synthesis of 2H-1,4-benzoxazines, a category that includes this compound, at room temperature presents environmental benefits. These methods, utilizing environmentally benign conditions, show the potential for green chemistry applications (Sharifi et al., 2014).
Safety and Hazards
The compound is classified as having acute toxicity (oral), causing skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .
Mécanisme D'action
6-Amino-2H-1,4-benzoxazin-3(4H)-one exerts its effects through various molecular targets and pathways. For instance, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
- 2-Aminobenzoxazole
- 2-Aminobenzothiazole
- 2-Aminobenzimidazole
Comparison:
2-Aminobenzoxazole: Similar in structure but contains a sulfur atom instead of an oxygen atom. It has different electronic properties and reactivity.
2-Aminobenzothiazole: Contains a sulfur atom in the ring, which imparts different chemical and biological properties.
2-Aminobenzimidazole: Contains an additional nitrogen atom in the ring, leading to different pharmacological activities.
Propriétés
IUPAC Name |
6-amino-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPGYMHEMLZMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377091 | |
| Record name | 6-amino-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89976-75-0 | |
| Record name | 6-amino-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)


![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)





![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)

![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)

